Solid-State Phase Transition Behavior: A Clear Distinction from the Chloro Analog
The solid-state phase transition behavior of 2-amino-4'-bromobenzophenone is fundamentally different from its close analog, 2-amino-4'-chlorobenzophenone, under low-temperature conditions [1]. This distinction is critical for applications where solid-state properties are paramount. The bromo compound undergoes a reversible second-order phase transition to a twinned monoclinic phase (space group Pa), while the chloro compound transitions to an incommensurately modulated phase [1].
| Evidence Dimension | Low-temperature phase transition mechanism |
|---|---|
| Target Compound Data | Transitions to a twinned monoclinic phase in space group Pa; second-order transition |
| Comparator Or Baseline | 2-Amino-4'-chlorobenzophenone: Transitions to an incommensurately modulated phase |
| Quantified Difference | Qualitative difference in phase transition type and resulting crystal structure. |
| Conditions | Variable-temperature X-ray diffraction studies, as reported by Attiwell et al. |
Why This Matters
This distinct solid-state behavior can be exploited in materials science for applications like stimuli-responsive materials or where a specific crystalline form is required for performance or patent protection, making the bromo derivative the necessary choice over the chloro analog.
- [1] Attiwell L, Hill MT, Sellars JD, Palatinus L, Longcake A, Waddell PG. Low-Temperature and High-Pressure Phase Transitions in Two 2-Amino-4'-halobenzophenones: Incommensurate Modulation and a Case of Temperature-Induced Twinning. Scilit. https://www.scilit.com/publications/ae331203edff6562a326ca493d9a77d2 View Source
